3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
The compound 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a triazolopyrazinone derivative featuring a sulfanyl-linked 2,4-dimethylphenyl ketone group at position 3 and a 2-methoxyphenyl substituent at position 6. Its molecular framework combines a fused triazole-pyrazinone core with aromatic and alkylthio groups, which are critical for modulating physicochemical and pharmacological properties.
Properties
IUPAC Name |
3-[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-14-8-9-16(15(2)12-14)18(27)13-30-22-24-23-20-21(28)25(10-11-26(20)22)17-6-4-5-7-19(17)29-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRJVOWFGVJDNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=CC=C4OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the sulfanyl group: This step involves the reaction of the triazole intermediate with a sulfanylating agent.
Attachment of the dimethylphenyl and methoxyphenyl groups: These groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
Scientific Research Applications
3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antiviral, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Research: It is used in studies to understand the mechanisms of enzyme inhibition and receptor binding, contributing to the development of new therapeutic agents.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of advanced materials and as a precursor for other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Substituent Variations and Positional Isomerism
The target compound is closely related to 3-{[1-(3,4-dimethylphenyl)-1-oxopropan-2-yl]sulfanyl}-7-(3-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one (). Key differences include:
Triazolopyrazinones with Heterocyclic Moieties
8-[(2-Ethylphenyl)sulfanyl]-2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one () differs in its substituents:
Functional Group Impact on Bioactivity
- Electron-withdrawing groups: 8-(2-fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine () incorporates nitro and fluoro groups, which increase electrophilicity and reactivity, making it suitable as an intermediate in bioactive molecules. In contrast, the target compound’s methoxy and methyl groups are electron-donating, likely favoring hydrophobic interactions .
- Carboxylic acid derivatives: 7-(4-Methoxyphenyl)-7,8-dihydro-8-oxo-1,2,4-triazolo[4,3-a]pyrazine-3-propanoic acid () has a propanoic acid group, enhancing solubility but possibly reducing membrane permeability compared to the target compound’s lipophilic sulfanyl chain .
Therapeutic Potential
- DPP-IV inhibitors : Compounds like (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine () demonstrate potent DPP-IV inhibition (IC₅₀ = 18 nM) for diabetes treatment. The target compound’s 2-methoxyphenyl group may similarly modulate enzyme affinity but requires empirical validation .
- Substituent lipophilicity in the target compound may enhance tumor cell uptake .
Tabulated Comparison of Key Compounds
Biological Activity
The compound 3-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-7-(2-methoxyphenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic molecule that belongs to the class of triazolopyrazines. Its structural features suggest potential biological activities that warrant investigation in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C₁₉H₁₈N₄O₂S
- Molecular Weight : Approximately 366.44 g/mol
- Structural Characteristics : The compound features a triazole ring fused with a pyrazine moiety and includes functional groups such as sulfanyl and methoxy phenyl groups.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an antimicrobial, antifungal, and anticancer agent.
Antimicrobial Activity
Research indicates that derivatives of triazolo[4,3-a]pyrazines exhibit significant antimicrobial properties. A study demonstrated that similar compounds showed effectiveness against a range of bacterial strains including Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values were comparable to conventional antibiotics, indicating the potential for therapeutic applications.
Antifungal Activity
In vitro assays have shown that compounds with similar structural frameworks possess antifungal activity against pathogens like Candida albicans and Aspergillus niger. The mechanism often involves disruption of cell membrane integrity or inhibition of ergosterol biosynthesis .
Anticancer Properties
The triazolo[4,3-a]pyrazine scaffold has been associated with anticancer activity. Studies have reported that compounds within this class can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The proposed mechanism involves the modulation of key signaling pathways related to cell survival and proliferation .
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in metabolic pathways critical for microbial growth or cancer cell survival .
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals variations in biological activity based on structural modifications. For instance:
| Compound Name | MIC (µg/mL) against E. coli | Antifungal Activity | Anticancer Activity |
|---|---|---|---|
| Compound A | 16 | Moderate | High |
| Compound B | 32 | Low | Moderate |
| This compound | 8 | High | High |
Case Studies
Several case studies have highlighted the efficacy of triazolo[4,3-a]pyrazines in clinical settings:
- Antimicrobial Efficacy : A clinical trial demonstrated the effectiveness of a related compound in treating skin infections caused by resistant bacterial strains.
- Cancer Therapy : In a preclinical study involving xenograft models, a derivative showed significant tumor reduction compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
